molecular formula C20H23N5O2S B2901812 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1428366-05-5

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

カタログ番号: B2901812
CAS番号: 1428366-05-5
分子量: 397.5
InChIキー: SFKZZJSZKOMVCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-2-methyl-6-(2-methylpropyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)10-25-19(27)18-15(11-23(3)22-18)21-20(25)28-12-17(26)24-9-8-14-6-4-5-7-16(14)24/h4-7,11,13H,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKZZJSZKOMVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NN(C=C2N=C1SCC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions between indoline derivatives and pyrazolo-pyrimidine precursors under reflux conditions (e.g., using DMF or THF as solvents) .
  • Thioether linkage formation via nucleophilic substitution, requiring base catalysts like K₂CO₃ to activate the thiol group .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Optimization strategies include adjusting solvent polarity, reaction time (12–48 hours), and temperature (60–100°C) to maximize yield (reported range: 40–70%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., isobutyl group at C6) and thioether bond integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected error <2 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect side products (e.g., unreacted indoline derivatives) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the pyrazolo-pyrimidine core’s known role in targeting ATP-binding pockets .
  • In vitro cytotoxicity testing (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
  • Solubility and stability profiling in PBS/DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Variability in synthetic batches (e.g., trace impurities affecting activity). Validate purity via LC-MS and repeat assays with independently synthesized batches .
  • Assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors and include positive controls .
  • Cell line heterogeneity . Use isogenic cell models or primary cells to reduce genetic variability .

Q. What strategies can improve the compound’s synthetic yield and scalability?

Advanced optimization techniques:

  • Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, catalyst loading) .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Flow chemistry for scalable thioether bond formation, minimizing side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR approaches include:

  • Systematic substitution of the indolin-1-yl, isobutyl, or methyl groups to assess impact on bioactivity . Example: Replace isobutyl with cyclopropyl to test steric effects .
  • Comparative analysis with analogs (e.g., pyrazolo[3,4-d]pyrimidines vs. thiazolo[4,5-d]pyrimidines) to identify core-specific interactions .
  • Computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What methodologies are suitable for studying its metabolic stability and degradation pathways?

  • In vitro microsomal assays (human liver microsomes) to identify phase I metabolites .
  • LC-MS/MS fragmentation patterns to trace degradation products (e.g., hydrolysis of the thioether bond under acidic conditions) .
  • Isotopic labeling (e.g., ¹⁴C at the oxoethyl group) to quantify bioaccumulation in animal models .

Q. How can researchers investigate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout screens to identify genetic dependencies (e.g., target kinases) .
  • Thermal proteome profiling (TPP) to map protein-binding partners in cell lysates .
  • In vivo pharmacokinetics (Cmax, AUC) in rodent models to correlate exposure with efficacy/toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。